3-(2,2-Difluoroethyl)piperidine hydrochloride

Description

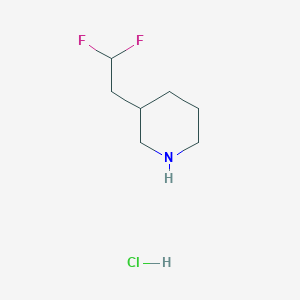

3-(2,2-Difluoroethyl)piperidine hydrochloride is a fluorinated piperidine derivative characterized by a 2,2-difluoroethyl substituent at the 3-position of the piperidine ring, with a hydrochloride counterion. The molecular formula is C₇H₁₃F₂N·HCl, and the molecular weight is 185.45 g/mol. Fluorine substituents are known to enhance bioavailability and metabolic stability by reducing basicity and increasing lipophilicity .

Properties

IUPAC Name |

3-(2,2-difluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c8-7(9)4-6-2-1-3-10-5-6;/h6-7,10H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJOGCXHIQEAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230802-59-0 | |

| Record name | 3-(2,2-difluoroethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2,2-difluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

Oxidation: N-oxides of 3-(2,2-Difluoroethyl)piperidine.

Reduction: 3-(2,2-Difluoroethyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-(2,2-Difluoroethyl)piperidine exhibits diverse biological activities:

- Anticancer Properties : Studies indicate that derivatives of this compound can act as anticancer agents. In vitro and in vivo studies have shown promising results in terms of cytotoxicity against various cancer cell lines. The mechanism of action may involve modulation of receptor activity or inhibition of specific enzymes linked to tumor growth.

- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties. It shows potential against various pathogens, including bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

- Neuroprotective Effects : Preliminary studies suggest that 3-(2,2-Difluoroethyl)piperidine may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Anticancer Research

A significant study focused on the anticancer potential of 3-(2,2-Difluoroethyl)piperidine derivatives revealed their ability to induce apoptosis in cancer cells. For example, modifications to the piperidine structure enhanced potency against breast cancer cell lines. The study highlighted the importance of structural optimization in improving therapeutic efficacy .

Antimicrobial Activity

Another case study investigated the antimicrobial effects of piperidine derivatives against Candida auris, a resistant fungal pathogen. Compounds derived from 3-(2,2-Difluoroethyl)piperidine were found to disrupt fungal cell membranes and induce cell death through apoptosis mechanisms. This research underscores the compound's potential as a lead for developing new antifungal therapies .

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

3,3-Difluoropiperidine Hydrochloride (CAS 496807-97-7)

- Structure : Difluoro groups at the 3-position of the piperidine ring.

- Molecular Formula : C₅H₉F₂N·HCl.

- Molecular Weight : 157.55 g/mol.

- Key Difference : Direct fluorination of the piperidine ring versus a difluoroethyl side chain in the target compound. Fluorine atoms on the ring may induce conformational rigidity, while the difluoroethyl group introduces steric bulk and lipophilicity .

4,4-Difluoropiperidine Hydrochloride (CAS 144230-52-4)

- Structure : Difluoro groups at the 4-position.

- Molecular Formula : C₅H₉F₂N·HCl.

- Molecular Weight : 157.55 g/mol.

- Key Difference : Positional isomerism affects electronic distribution and protein-binding interactions. The 4-fluorine substitution may reduce ring basicity more effectively than 3-substitution .

Aromatic Substituted Piperidines

3-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 21)

- Structure : A trifluoromethylphenyl group at the 3-position.

- Molecular Formula : C₁₂H₁₃ClF₃N.

- Molecular Weight : 263.69 g/mol.

- Pharmacological Activity : Demonstrated selective serotonin reuptake inhibitor (SSRI) activity, attributed to the electron-withdrawing CF₃ group enhancing binding to serotonin transporters .

4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride

- Structure: Phenoxyethyl chain with a CF₃-substituted aromatic ring.

- Molecular Formula: C₁₄H₁₉ClF₃NO.

- Molecular Weight : 309.76 g/mol.

Complex Side-Chain Derivatives

3-(2-(2-(tert-Butyl)-4-chlorophenoxy)ethyl)piperidine Hydrochloride

Physicochemical and Pharmacokinetic Insights

Impact of Fluorine Substituents

- Metabolic Stability: Fluorine reduces susceptibility to oxidative metabolism, extending half-life relative to compounds like 3-(2-methylphenoxy)piperidine hydrochloride ().

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 3-(2,2-Difluoroethyl)piperidine HCl | 2,2-Difluoroethyl at C3 | C₇H₁₃F₂N·HCl | 185.45 | Aliphatic fluorination, high lipophilicity |

| 3,3-Difluoropiperidine HCl | F at C3, C3 | C₅H₉F₂N·HCl | 157.55 | Conformational rigidity |

| 4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine HCl | Phenoxyethyl-CF₃ | C₁₄H₁₉ClF₃NO | 309.76 | Aromatic π-interactions |

| 3-(4-(Trifluoromethyl)phenyl)piperidine HCl | CF₃-phenyl at C3 | C₁₂H₁₃ClF₃N | 263.69 | SSRI activity |

Biological Activity

3-(2,2-Difluoroethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H13F2N

- SMILES : C1CC(CNC1)CC(F)F

- InChI : InChI=1S/C7H13F2N/c8-7(9)4-...

The presence of difluoroethyl groups in the piperidine structure enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxicity towards cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes critical for the survival and proliferation of cancer cells.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated moderate activity against certain strains, with a Minimum Inhibitory Concentration (MIC) ranging from 15.6 to 62.5 µg/mL for Gram-positive bacteria, while showing limited efficacy against Gram-negative strains .

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| 3-(2,2-Difluoroethyl)piperidine HCl | Moderate antimicrobial; cytotoxic | 15.6 - 62.5 | Varies |

| Piperidine Derivative A | High cytotoxicity; low antimicrobial | 10 - 50 | 5 |

| Piperidine Derivative B | Moderate cytotoxicity; high antimicrobial | 20 - 80 | 15 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,2-difluoroethyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

-

Nucleophilic Substitution : React piperidine derivatives with 2,2-difluoroethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaOH in dichloromethane) to introduce the difluoroethyl group. Monitor reaction progress via TLC or HPLC .

-

Reductive Amination : Use sodium borohydride (NaBH₄) in methanol or ethanol to reduce intermediates, ensuring controlled pH (7–8) to avoid over-reduction .

-

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the hydrochloride salt. Typical yields range from 60–85%, depending on stoichiometry and solvent choice .

- Data Table :

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 2,2-Difluoroethyl bromide, NaOH, DCM, 0–5°C | 65 | 95 |

| Reductive Amination | NaBH₄, MeOH, RT | 78 | 98 |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoroethyl CH₂CF₂ protons at δ 4.5–5.0 ppm; piperidine ring protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ calculated for C₇H₁₂F₂NCl: 200.07) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (HCl coordination) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

- Methodology :

-

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for nucleophilic substitution or reductive amination .

-

Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity .

-

Validation : Cross-reference computed IR/Raman spectra with experimental data to validate intermediates .

- Data Table :

| Computational Tool | Application | Outcome |

|---|---|---|

| Gaussian 16 (DFT) | Transition state analysis | Identified rate-limiting step |

| COSMO-RS | Solvent selection | Predicted 10% yield increase in MeOH |

Q. What strategies resolve contradictions in pharmacological activity data for piperidine derivatives like this compound?

- Methodology :

- Dose-Response Studies : Repeat assays (e.g., receptor binding IC₅₀) across multiple cell lines (HEK293, CHO) to rule out cell-specific effects .

- Metabolic Stability : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .

- Structural Analog Comparison : Benchmark against analogs (e.g., 3-(3-chlorophenyl)-tetrahydropyridine) to identify substituent-specific trends .

Q. How can researchers design in silico models to predict the biological targets of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against GPCR or kinase libraries. Prioritize targets with docking scores < –8 kcal/mol .

- Pharmacophore Mapping : Align with known piperidine-based inhibitors (e.g., sigma-1 receptor ligands) to identify critical hydrogen-bonding motifs .

- ADMET Prediction : SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Methodological Notes

- Contradiction Analysis : Always replicate experiments under standardized conditions (pH, temperature, solvent) before attributing discrepancies to compound variability .

- Advanced Purification : For scale-up, consider continuous chromatography or membrane separation technologies to improve throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.